![molecular formula C9H9N3O2 B2669226 6-amino-5-methyl-2H-indazole-7-carboxylic acid CAS No. 946840-70-6](/img/structure/B2669226.png)
6-amino-5-methyl-2H-indazole-7-carboxylic acid
Overview
Description
6-amino-5-methyl-2H-indazole-7-carboxylic acid is a chemical compound with the CAS Number: 946840-70-6 . It has a molecular weight of 191.19 and its IUPAC name is 6-amino-5-methyl-2H-indazole-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for 6-amino-5-methyl-2H-indazole-7-carboxylic acid is 1S/C9H9N3O2/c1-4-2-5-3-11-12-8(5)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14) . This provides a detailed representation of the molecule’s structure.Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 6-amino-5-methyl-2H-indazole-7-carboxylic acid, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, indazole derivatives are used in the treatment of various types of cancer, including ovarian, fallopian tube, primary peritoneal, breast, and prostate cancer .
Synthesis of Indazoles
The compound plays a crucial role in the synthesis of 1H- and 2H-indazoles. The strategies for the synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Biological Activities
Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Herbicidal Activity
In a study on the design, synthesis, and herbicidal activity of novel 6-indazolyl derivatives, it was found that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .
Anti-HIV Activity
Indazole derivatives have also been reported to have anti-HIV activity .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions for 6-amino-5-methyl-2H-indazole-7-carboxylic acid could involve further exploration of its medicinal properties and the development of more efficient synthetic approaches.
properties
IUPAC Name |
6-amino-5-methyl-1H-indazole-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-2-5-3-11-12-8(5)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWNFCCPPRARBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1N)C(=O)O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-methyl-2H-indazole-7-carboxylic acid | |
CAS RN |
946840-70-6 | |
Record name | 6-amino-5-methyl-2H-indazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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